3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
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Overview
Description
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is a heterocyclic compound that features both an isoxazole and a pyridine ring. The presence of a trifluoromethyl group and a methoxyphenyl group makes it an interesting molecule for various chemical and pharmaceutical applications. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile imines with suitable dipolarophiles, followed by functional group transformations to introduce the trifluoromethyl group . The reaction conditions often involve the use of base-promoted cycloaddition pathways, which are efficient and provide good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the isoxazole and pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3,4-a]pyrrolizine: Another heterocyclic compound with similar structural features.
Isoxazolo[4,3-c]pyridine: A closely related compound with different substitution patterns.
Trifluoromethyl-substituted isoxazoles: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is unique due to the specific combination of its functional groups and ring systems. The presence of both a methoxyphenyl group and a trifluoromethyl group enhances its biological activity and chemical versatility, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-20-10-4-2-8(3-5-10)13-12-11(19-21-13)6-9(7-18-12)14(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODSVAODNWUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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